Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride
Description
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride (CAS: 1896478-30-0) is a bicyclic amine derivative featuring a strained [4.1.0]heptane core. Its molecular formula is C₉H₁₄ClNO₂, with a molecular weight of 211.67 g/mol. The compound includes an ethyl ester group and a secondary amine within the bicyclo framework, making it a versatile scaffold for pharmaceutical synthesis . It is commercially available from suppliers such as Enamine and A2B Chem, with prices ranging from $850 to $1,385 per gram, depending on lead time and supplier location .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-6-7(9)4-3-5-10-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
WLMMVFOSXFXLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC1CCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the biological activity of bicyclic compounds and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and related bicyclic amines:
Key Observations :
- Ring Strain and Reactivity : The [4.1.0]heptane core in the target compound introduces moderate ring strain compared to smaller bicyclo systems (e.g., [3.2.0] or [2.2.1]), which may influence reactivity in nucleophilic substitutions or cycloadditions .
- Aza Position : The 2-aza configuration (target compound) versus 3-aza (methyl 3-azabicyclo analog) alters electron distribution, affecting hydrogen-bonding capacity and solubility .
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